molecular formula C8H9BrMgO2 B1590818 2,5-Dimethoxyphenylmagnesium bromide CAS No. 62890-98-6

2,5-Dimethoxyphenylmagnesium bromide

Cat. No.: B1590818
CAS No.: 62890-98-6
M. Wt: 241.36 g/mol
InChI Key: OGUMLBJCEMZKKU-UHFFFAOYSA-M
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Description

2,5-Dimethoxyphenylmagnesium bromide is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity in forming carbon-carbon bonds. The compound has the molecular formula C8H9BrMgO2 and a molecular weight of 241.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethoxyphenylmagnesium bromide is synthesized through the reaction of 2,5-dimethoxybromobenzene with magnesium metal in an anhydrous solvent such as THF. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction. The general reaction is as follows:

2,5-Dimethoxybromobenzene+Mg2,5-Dimethoxyphenylmagnesium bromide\text{2,5-Dimethoxybromobenzene} + \text{Mg} \rightarrow \text{this compound} 2,5-Dimethoxybromobenzene+Mg→2,5-Dimethoxyphenylmagnesium bromide

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is often stirred vigorously to ensure complete reaction of the magnesium metal with the bromobenzene derivative .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxyphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it reacts with electrophiles to form new carbon-carbon bonds. Some common reactions include:

    Addition to carbonyl compounds: Forms alcohols.

    Reaction with epoxides: Opens the epoxide ring to form alcohols.

    Coupling reactions: Forms biaryl compounds in the presence of transition metal catalysts.

Common Reagents and Conditions

    Carbonyl compounds: Aldehydes, ketones, esters.

    Epoxides: Various substituted epoxides.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products

Scientific Research Applications

2,5-Dimethoxyphenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:

    Synthesis of complex organic molecules: Used in the formation of carbon-carbon bonds in the synthesis of pharmaceuticals and natural products.

    Material science: Utilized in the preparation of polymers and advanced materials.

    Medicinal chemistry: Employed in the synthesis of intermediates for drug development.

    Biological research: Used to modify biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of 2,5-dimethoxyphenylmagnesium bromide involves the nucleophilic attack of the carbon atom bonded to magnesium on an electrophilic center. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxyphenylmagnesium bromide
  • 3,5-Dimethoxyphenylmagnesium bromide
  • 2,5-Dimethylphenylmagnesium bromide

Uniqueness

2,5-Dimethoxyphenylmagnesium bromide is unique due to the presence of two methoxy groups at the 2 and 5 positions on the benzene ring. These electron-donating groups enhance the nucleophilicity of the compound, making it more reactive compared to its analogs with fewer or differently positioned methoxy groups .

Properties

IUPAC Name

magnesium;1,4-dimethoxybenzene-6-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O2.BrH.Mg/c1-9-7-3-5-8(10-2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUMLBJCEMZKKU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C[C-]=C(C=C1)OC.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMgO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454722
Record name 2,5-Dimethoxyphenylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62890-98-6
Record name 2,5-Dimethoxyphenylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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